molecular formula C31H27N3O3S2 B11968231 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11968231
M. Wt: 553.7 g/mol
InChI Key: FARCRJHEYRXSFB-UHFFFAOYSA-N
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Description

2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothieno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the condensation of 4-methylbenzaldehyde with thiourea to form the benzothieno[2,3-d]pyrimidine core. This intermediate is then reacted with 4-phenoxyphenylacetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique structural features of 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide, such as the presence of both a benzothieno[2,3-d]pyrimidine core and a phenoxyphenyl group, contribute to its distinct chemical and biological properties. These features may enhance its binding affinity to specific molecular targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C31H27N3O3S2

Molecular Weight

553.7 g/mol

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C31H27N3O3S2/c1-20-11-15-22(16-12-20)34-30(36)28-25-9-5-6-10-26(25)39-29(28)33-31(34)38-19-27(35)32-21-13-17-24(18-14-21)37-23-7-3-2-4-8-23/h2-4,7-8,11-18H,5-6,9-10,19H2,1H3,(H,32,35)

InChI Key

FARCRJHEYRXSFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)SC6=C3CCCC6

Origin of Product

United States

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